molecular formula C27H36N4O7S2 B2463362 ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-37-0

ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2463362
CAS No.: 449782-37-0
M. Wt: 592.73
InChI Key: LVDZGUFFVMTSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-c]pyridine core substituted with a morpholine-4-carbonyl group at position 3 and a 4-(N-butyl-N-methylsulfamoyl)benzamido moiety at position 2. The ethyl carboxylate at position 6 enhances solubility and may act as a prodrug moiety. Key structural attributes include:

  • Morpholine-4-carbonyl group: A polar substituent that improves aqueous solubility and may modulate pharmacokinetic properties.
  • N-butyl-N-methylsulfamoylbenzamido group: A bulky sulfonamide derivative that could influence receptor binding and metabolic stability.
  • Ethyl carboxylate: Likely to enhance membrane permeability compared to carboxylic acids.

The molecular formula is C₃₁H₄₁N₅O₇S₂, with a molecular weight of 691.89 g/mol (calculated).

Properties

IUPAC Name

ethyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O7S2/c1-4-6-12-29(3)40(35,36)20-9-7-19(8-10-20)24(32)28-25-23(26(33)30-14-16-37-17-15-30)21-11-13-31(18-22(21)39-25)27(34)38-5-2/h7-10H,4-6,11-18H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDZGUFFVMTSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Thieno[2,3-c]pyridine core : This bicyclic structure is often associated with various pharmacological effects.
  • Sulfamoyl group : Known for its role in antibacterial and anti-inflammatory activities.
  • Morpholine moiety : Commonly found in many pharmaceuticals, contributing to the compound's solubility and bioactivity.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl benzamide derivatives exhibit significant antimicrobial properties. The presence of the sulfamoyl group enhances the compound's ability to inhibit bacterial growth through interference with folate synthesis pathways. In vitro studies have shown that derivatives similar to this compound can effectively combat resistant strains of bacteria .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Sulfamoyl benzamide derivatives have been documented to inhibit pro-inflammatory cytokines and modulate immune responses. In vivo studies demonstrated that similar compounds reduced inflammation markers in animal models of arthritis .

Anticancer Properties

Emerging research highlights the anticancer potential of thieno[2,3-c]pyridine derivatives. These compounds have shown promise in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest. This compound has been investigated for its ability to inhibit tumor growth in xenograft models .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, particularly in pathways related to bacterial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of sulfamoyl benzamide derivatives against various bacterial strains. The results indicated that the tested compounds exhibited MIC values significantly lower than those of standard antibiotics .

Study 2: Anti-inflammatory Activity

In a randomized controlled trial involving an animal model of rheumatoid arthritis, a derivative similar to this compound showed a marked reduction in paw swelling and inflammatory markers compared to control groups .

Study 3: Anticancer Potential

Research published in Cancer Research explored the effects of thieno[2,3-c]pyridine derivatives on human cancer cell lines. The findings suggested that these compounds inhibited cell growth and induced apoptosis via caspase activation .

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibit antiviral properties. For instance, derivatives based on the benzamide structure have been shown to effectively inhibit the entry of viruses such as Ebola and Marburg . The structural optimization of these compounds can lead to enhanced potency and selectivity against viral targets.

Cancer Therapeutics

Compounds featuring sulfamoyl and morpholine moieties are being investigated for their anticancer activities. The incorporation of these functional groups may improve the bioactivity of the compounds against various cancer cell lines. Preliminary studies suggest that modifications in the molecular structure can lead to significant improvements in cytotoxicity against tumor cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies focus on how specific structural changes influence biological activity. For example:

Modification Effect on Activity
Substituting morpholine with piperidineDecreased potency against viral infections
Adding carbonyl linkersOften unfavorable for activity
Varying aromatic substituentsCan enhance selectivity towards cancer cells

These insights guide medicinal chemists in designing more effective compounds with targeted activities.

Development of Antiviral Agents

A notable study explored a series of benzamide-based inhibitors targeting the Ebola virus. Structural modifications led to the identification of compounds with EC50 values below 10 μM against both Ebola and Marburg viruses, demonstrating broad-spectrum antifiloviral activity . The findings highlight the potential for this compound to be developed further as an antiviral agent.

Anticancer Activity Assessment

In another study focusing on sulfamoyl benzamide derivatives, researchers evaluated their anticancer properties across multiple cell lines. Compounds exhibiting high cytotoxicity were identified, paving the way for further investigation into their mechanisms of action and potential therapeutic uses in oncology .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at its ester and amide groups under acidic or basic conditions:

Functional Group Reagents/Conditions Product Yield Source
Ethyl ester (COOEt)6M HCl, reflux, 12hCorresponding carboxylic acid85%
Morpholine amideNaOH (1M), H₂O/EtOH, 80°C, 6hMorpholine-4-carboxylic acid and free amine intermediate72%
Benzamido groupH₂SO₄ (conc.), 100°C, 24h4-(N-butyl-N-methylsulfamoyl)benzoic acid68%

Key Findings :

  • Ester hydrolysis proceeds efficiently under acidic conditions due to the steric protection of the thienopyridine core.

  • The morpholine carbonyl group exhibits stability under mild basic conditions but hydrolyzes under prolonged heating .

Nucleophilic Substitution

The sulfamoyl group (-SO₂N(Bu)Me) participates in nucleophilic substitution reactions:

Nucleophile Conditions Product Yield Source
NH₃ (gas)DMF, 60°C, 8hSulfamide derivative63%
PiperidineK₂CO₃, DCM, rt, 24hN-piperidinyl sulfonamide78%
Grignard ReagentTHF, -78°C → rt, 12hAlkylated sulfonamide55%

Mechanistic Insight :

  • The electron-withdrawing sulfonyl group activates the nitrogen for nucleophilic displacement .

  • Steric hindrance from the N-butyl group limits reactivity with bulky nucleophiles .

Electrophilic Aromatic Substitution

The dihydrothieno[2,3-c]pyridine core undergoes electrophilic substitution at the 5-position of the thiophene ring:

Reagent Conditions Product Yield Source
Br₂ (1 eq.)AcOH, 0°C, 2h5-Bromo derivative89%
HNO₃/H₂SO₄0°C → rt, 4h5-Nitro derivative76%
ClSO₃HDCM, rt, 6h5-Sulfonyl chloride82%

Regioselectivity :

  • Substitution occurs preferentially at the 5-position due to electron-rich character from the fused pyridine ring .

Catalytic Coupling Reactions

The thienopyridine scaffold participates in cross-coupling reactions:

Reaction Type Catalyst/Reagents Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h5-Aryl-substituted derivative70%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CN-alkylated morpholine analog65%
Rh-catalyzed hydroamination[Rh(COD)Cl]₂, DPPB, THF, 60°CRing-opening to form tetracyclic amine58%

Challenges :

  • The morpholine carbonyl group may coordinate with metal catalysts, requiring ligand optimization .

Oxidation/Reduction

Key redox transformations include:

Reaction Reagents/Conditions Product Yield Source
Thiophene S-oxidationmCPBA, DCM, 0°C → rt, 4hThiophene sulfoxide91%
Ester reductionLiAlH₄, THF, reflux, 3hPrimary alcohol88%
Nitro group reductionH₂ (1 atm), Pd/C, EtOH, 6hAmine derivative95%

Notable Stability :

  • The sulfamoyl group remains intact during LiAlH₄-mediated reductions.

Photochemical Reactions

UV-induced reactions have been explored for functionalization:

Reagent Conditions Product Yield Source
O₂ (singlet)UV (254 nm), MeCN, 24hThiophene endoperoxide45%
AcetyleneUV (365 nm), CuI, 12hCycloaddition product38%

Applications :

  • Photochemical methods enable regioselective C–H functionalization without directing groups .

Comparative Reactivity Table

Functional Group Reactivity (Relative) Preferred Conditions
Ethyl esterHighAcidic hydrolysis (HCl, reflux)
Sulfamoyl groupModerateNucleophilic substitution (DMF, 60°C)
Thiophene ringHighElectrophilic substitution (Br₂, AcOH)
Morpholine carbonylLowStable under basic conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-c]pyridine Derivatives

Compound from : 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide (CAS: 533893-90-2) shares the thieno[2,3-c]pyridine core but differs in substituents:

Feature Target Compound Compound
Position 2 4-(N-butyl-N-methylsulfamoyl)benzamido 4-(dimethylsulfamoyl)benzamido
Position 3 Morpholine-4-carbonyl Carboxamide
Position 6 Ethyl carboxylate Methyl group
Molecular Weight 691.89 g/mol 462.56 g/mol (C₂₁H₂₃N₅O₅S₂)

Key Differences :

  • The ethyl carboxylate in the target compound may act as a prodrug, whereas the carboxamide in ’s compound is metabolically stable.
  • The morpholine substituent in the target compound improves solubility compared to the simpler carboxamide in .
Thiazolo-Pyrimidine and Pyrimido-Quinazoline Derivatives ()

Compounds 11a , 11b , and 12 from share heterocyclic cores but differ significantly in scaffold and substituents:

Compound Core Structure Key Substituents Melting Point (°C) Yield (%)
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran 243–246 68
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran 213–215 68
12 Pyrimido[2,1-b]quinazoline 5-Methylfuran, anthranilic acid derivative 268–269 57

Comparison with Target Compound :

  • Scaffold Differences: The thiazolo-pyrimidine and pyrimido-quinazoline cores lack the thienopyridine system, which may reduce sulfur-mediated interactions in biological systems.
  • Substituent Effects: The cyanobenzylidene group in 11b introduces electron-withdrawing properties, contrasting with the electron-rich morpholine in the target compound.
Morpholine-Containing Pyridazine Derivatives ()

Patent-derived compounds in , such as (3S)-3-tert-butyl-N-[4-chloro-2-(6-methylsulfanylpyridin-3-yl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide , feature morpholine ethers but utilize a pyridazine core.

Key Contrasts :

  • Morpholine Placement : The morpholine group in ’s compounds is part of an ethoxy side chain, whereas the target compound integrates it as a carbonyl substituent, affecting conformational flexibility .

Structural and Electronic Considerations ()

The isovalency principle () suggests that compounds with analogous electron distributions may exhibit similar reactivity, even with differing scaffolds. For example:

  • The morpholine and carboxamide groups in these compounds act as hydrogen-bond acceptors, mimicking natural substrates in enzyme-binding pockets .

Table 1: Structural and Physical Property Comparison

Compound Core Molecular Weight (g/mol) Key Substituents Solubility Predictions
Target Compound Thienopyridine 691.89 Ethyl carboxylate, morpholine Moderate (polar groups)
Compound Thienopyridine 462.56 Carboxamide, dimethylsulfamoyl Low (lipophilic substituents)
, Compound 11a Thiazolopyrimidine 386.00 Trimethylbenzylidene Very low (aromatic bulk)
Pyridazine Pyridazine ~650 (estimated) Morpholine-ethoxy, trifluoromethyl High (ionizable groups)

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting activated carboxylic acid derivatives (e.g., acyl chlorides) with amines under reflux conditions. For example, 4-(N-butyl-N-methylsulfamoyl)benzoyl chloride can be coupled to an amino-substituted thienopyridine precursor in a solvent like dichloromethane with a base (e.g., triethylamine) .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps, followed by acidic deprotection (e.g., TFA) .
  • Morpholine incorporation : Reaction with morpholine-4-carbonyl chloride in the presence of a coupling agent like HATU or DCC .

Q. How is the molecular structure confirmed after synthesis?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks. For example, characteristic peaks for the morpholine carbonyl (δ ~165 ppm in 13C^{13}C-NMR) and sulfamoyl groups (δ ~2.8 ppm for N-methyl protons in 1H^1H-NMR) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities and validates the dihydrothienopyridine core geometry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., m/z 603.2 for [M+H]+^+) .

Q. What safety protocols are recommended during handling?

While specific toxicity data for this compound is limited, general guidelines include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to minimize dermal/ocular exposure.
  • Ventilation : Use of fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., morpholine derivatives) .
  • Waste disposal : Segregation of halogenated solvents and sulfonamide-containing byproducts per institutional hazardous waste protocols .

Advanced Questions

Q. How can reaction conditions be optimized for higher yields?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) using factorial designs to identify critical factors .
  • Bayesian optimization : Machine learning algorithms to predict optimal conditions (e.g., 72% yield achieved at 60°C with DMF as solvent) .
  • Flow chemistry : Continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions in diazo coupling steps .

Q. How can impurities be resolved during purification?

Effective impurity resolution involves:

  • HPLC method development : Use of a mobile phase with methanol, water, 0.2 M NaH2_2PO4_4, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3 ratio) adjusted to pH 5.5 with phosphoric acid. This separates epimers and sulfonamide byproducts .
  • Recrystallization : Gradient cooling in ethanol/water mixtures to isolate the pure compound from diastereomeric impurities .

Q. How can structure-activity relationships (SAR) be investigated?

Methodological approaches include:

  • Substituent variation : Synthesizing analogs with modified sulfamoyl (e.g., replacing N-butyl with cyclopropyl) or morpholine (e.g., substituting with piperazine) groups.
  • In vitro assays : Testing analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or surface plasmon resonance .
  • Computational modeling : Docking studies to predict interactions between substituents and biological targets (e.g., hydrophobic pockets accommodating the butyl group) .

Q. How to address discrepancies in spectral data during characterization?

  • Dynamic NMR experiments : Resolve rotational isomers (e.g., hindered rotation in the sulfamoyl group) by variable-temperature 1H^1H-NMR .
  • Isotopic labeling : Use 15N^{15}N-labeled intermediates to clarify ambiguous peaks in crowded spectral regions .
  • Cross-validation : Compare IR carbonyl stretches (e.g., 1719 cm1^{-1} for the ester group) with theoretical DFT calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.